molecular formula C13H14N2O3 B14307986 Benzyl (4-cyanobutanoyl)carbamate CAS No. 114659-64-2

Benzyl (4-cyanobutanoyl)carbamate

Cat. No.: B14307986
CAS No.: 114659-64-2
M. Wt: 246.26 g/mol
InChI Key: BINNOJCVLGSWSD-UHFFFAOYSA-N
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Description

Benzyl (4-cyanobutanoyl)carbamate is a specialized chemical reagent designed for use in organic synthesis and drug discovery research. Its molecular structure incorporates two key functional groups: a carbamate protected amine and a terminal nitrile. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in peptide synthesis and other multi-step synthetic sequences, allowing for controlled deprotection when needed . The 4-cyanobutanoyl moiety provides a versatile handle for further chemical transformations; the nitrile group can serve as a hydrogen bond acceptor or be converted into other functional groups, such as tetrazoles or amides, which are common in pharmaceutical compounds . Compounds featuring similar cyanobutanoate structures are of significant interest in medicinal chemistry as intermediates for the development of active pharmaceutical ingredients and protease inhibitors . Researchers can utilize this reagent as a potential building block for constructing more complex molecules, particularly in exploring structure-activity relationships or in the synthesis of peptide mimetics. The mechanism of action for the final biological activity of molecules derived from this reagent would be highly dependent on the target system. This product is intended for laboratory research purposes by qualified personnel. It is strictly labeled "For Research Use Only" and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

114659-64-2

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

benzyl N-(4-cyanobutanoyl)carbamate

InChI

InChI=1S/C13H14N2O3/c14-9-5-4-8-12(16)15-13(17)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8,10H2,(H,15,16,17)

InChI Key

BINNOJCVLGSWSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=O)CCCC#N

Origin of Product

United States

Preparation Methods

Phosphorus Oxychloride-Mediated Condensation

The foundational method for synthesizing benzyl (4-cyanobutanoyl)carbamate involves a condensation reaction between cyanoacetic acid derivatives and benzyl carbamates. As detailed in US Patent 3,810,934, this process employs phosphorus oxychloride (POCl₃) as a condensation agent in the presence of aprotic solvents and dimethylformamide (DMF).

Reaction Mechanism :

  • Activation : POCl₃ reacts with cyanoacetic acid to form a reactive acyl chloride intermediate.
  • Nucleophilic Attack : The benzyl carbamate’s amino group attacks the activated carbonyl, forming a tetrahedral intermediate.
  • Elimination : HCl and PO(OH)₃ are eliminated, yielding the final carbamate product.

Optimized Parameters :

  • Solvent System : Toluene or benzene mixed with DMF (150–300 mL solvent per mole of cyanoacetic acid).
  • Catalyst : DMF (0.2–0.5 moles per mole of cyanoacetic acid) enhances reaction kinetics by stabilizing intermediates.
  • Temperature : 65–75°C ensures rapid conversion without side reactions like hydrolysis.

Example Protocol :

Component Quantity Role
Cyanoacetic acid 1.0 mole Substrate
Benzyl carbamate 1.1 moles Nucleophile
POCl₃ 0.52 moles Condensation agent
Toluene 200 g Solvent
DMF 30 g Catalyst
Reaction Time 90 minutes
Yield 91%

The product is isolated via aqueous workup (water addition, filtration) and distillation, achieving >99% purity.

Base-Promoted Coupling in Polar Aprotic Solvents

An alternative method reported by ACS Omega utilizes sodium hydride (NaH) in DMF to facilitate coupling between 4-cyanobutanoyl precursors and benzyl carbamate. This approach avoids POCl₃, making it preferable for acid-sensitive substrates.

Key Steps :

  • Deprotonation : NaH generates a reactive alkoxide from benzyl carbamate.
  • Acylation : The alkoxide attacks 4-cyanobutanoyl chloride, forming the carbamate bond.
  • Cyclization : Copper(I) iodide catalyzes intramolecular cyclization to stabilize the product.

Optimized Conditions :

  • Solvent : DMF (5 mL per mmol substrate).
  • Base : NaH (2–5 equivalents).
  • Temperature : 90°C for 6 hours.
  • Yield : 80–85% with >95% purity.

Industrial-Scale Production Strategies

Continuous-Flow Reactor Design

Adapting the POCl₃-mediated method for industrial use requires:

  • Solvent Recovery Systems : Toluene and DMF are recycled via fractional distillation.
  • Catalyst Regeneration : POCl₃ is recovered as PO(OH)₃ and reconverted to POCl₃ onsite.
  • Quality Control : In-line IR spectroscopy monitors reaction progress, ensuring consistent purity.

Scalability Challenges :

  • Exothermic Reactions : Temperature control is critical to prevent thermal runaway.
  • Waste Management : Neutralization of HCl byproducts requires robust scrubbing systems.

Mechanistic Insights and Side Reactions

Competing Pathways in DMF-Based Systems

DMF’s dual role as a solvent and catalyst complicates reaction dynamics:

  • Desired Pathway : DMF stabilizes the acyl chloride intermediate, accelerating acylation.
  • Side Reactions :
    • Hydrolysis : Trace water converts intermediates to carboxylic acids.
    • Re-esterification : Excess benzyl carbamate leads to dimerization.

Mitigation Strategies :

  • Stoichiometry : Maintain a 1:1.1 ratio of cyanoacetic acid to benzyl carbamate.
  • Drying Agents : Molecular sieves (3Å) reduce water content below 50 ppm.

Comparative Analysis of Synthetic Methods

Parameter POCl₃ Method NaH/DMF Method
Yield 85–91% 80–85%
Purity >99% >95%
Reaction Time 90–120 minutes 6–24 hours
Scalability High (patented) Moderate
Environmental Impact HCl byproduct Minimal waste

Chemical Reactions Analysis

Types of Reactions: Benzyl (4-cyanobutanoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Palladium on carbon (Pd-C) with hydrogen gas.

    Substitution: Various nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl-free carbamates.

    Substitution: Substituted carbamates with different functional groups.

Mechanism of Action

The mechanism of action of benzyl (4-cyanobutanoyl)carbamate involves its role as a protecting group for amines. The carbamate group can be installed on an amine nitrogen, rendering it non-nucleophilic and inert to various reaction conditions . This protection allows for selective reactions on other functional groups in the molecule. The carbamate can be removed under specific conditions, such as acidic hydrolysis or catalytic hydrogenation, to regenerate the free amine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Hydroxy-Substituted Analogs
  • Benzyl (4-hydroxybutyl)carbamate (CAS 87905-98-4): Replaces the cyano group with a hydroxyl, increasing polarity and hydrogen-bonding capacity. This improves solubility in polar protic solvents (e.g., water or ethanol) but reduces stability under acidic conditions due to protonation of the hydroxyl .
  • Benzyl (6-hydroxyhexyl)carbamate (CAS 17996-12-2): Similar to the above but with a longer alkyl chain, enhancing lipophilicity while retaining hydroxyl-driven solubility.
Amino-Substituted Analogs
  • Benzyl (4-aminobutyl)carbamate (CAS 62146-62-7): The amino group introduces basicity, enabling participation in acylation or Schiff base formation. This derivative may exhibit higher reactivity in nucleophilic environments compared to the cyano analog .
Bromo-Substituted Analogs
  • Benzyl (4-bromobutyl)carbamate (CAS 1353963-82-2): The bromine atom acts as a leaving group, making this compound a potent alkylating agent. Its reactivity contrasts with the cyano group’s electron-withdrawing nature, which stabilizes the carbamate against nucleophilic attack .
Ketone-Substituted Analogs
  • Benzyl 4-oxobutylcarbamate (CAS 53229-60-0): The ketone group increases electrophilicity, favoring reactions with nucleophiles (e.g., Grignard reagents).

Reactivity and Solvent Compatibility

Benzyl carbamates generally undergo acid-catalyzed condensations, but substituents dictate solvent suitability:

  • Benzyl (4-cyanobutanoyl)carbamate: Polar aprotic solvents (e.g., DMSO) deactivate condensation due to strong solvation effects, while weak acids (e.g., acetic acid) minimize hydrolysis .
  • Hydroxy/Amino Analogs: Require polar protic solvents (e.g., water) for solubility but risk side reactions (e.g., re-esterification in formic acid) .
  • Bromo/Ketone Analogs: Prefer non-polar solvents (e.g., CH₂Cl₂) to avoid premature hydrolysis or oxidation.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Functional Groups Key Properties/Applications
This compound 114659-64-2 C₁₃H₁₄N₂O₃ Carbamate, Cyano Enzyme inhibition, condensations
Benzyl (4-hydroxybutyl)carbamate 87905-98-4 C₁₂H₁₅NO₃ Carbamate, Hydroxyl High solubility, H-bonding
Benzyl (4-aminobutyl)carbamate 62146-62-7 C₁₂H₁₆N₂O₂ Carbamate, Amino Acylation reactions
Benzyl 4-oxobutylcarbamate 53229-60-0 C₁₂H₁₃NO₄ Carbamate, Ketone Nucleophilic reactions
Benzyl (4-bromobutyl)carbamate 1353963-82-2 C₁₂H₁₄BrNO₂ Carbamate, Bromine Alkylating agent

Table 2: Solvent Compatibility in Acid-Catalyzed Condensations

Compound Type Optimal Solvent Avoided Solvents Key Challenges
Cyano-substituted carbamates Acetic acid, THF DMSO, CH₂Cl₂ Precipitation, side products
Hydroxy-substituted Water, ethanol Formic acid, acetone Re-esterification
Bromo-substituted CH₂Cl₂, ether Polar protic solvents Hydrolysis

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